Sulfato de hiosciamina

Descripción general

Descripción

El sulfato de atropina es un alcaloide de tropano derivado de plantas como Atropa belladonna, comúnmente conocida como belladona. Es un antagonista competitivo de los receptores muscarínicos de acetilcolina, lo que significa que bloquea la acción de la acetilcolina en estos receptores. Este compuesto se utiliza ampliamente en medicina por sus propiedades anticolinérgicas, que ayudan a tratar diversas afecciones como la bradicardia (frecuencia cardíaca lenta), la intoxicación por organofosforados y para dilatar las pupilas durante los exámenes oculares .

Aplicaciones Científicas De Investigación

El sulfato de atropina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones y estudios químicos.

Biología: Se emplea en estudios relacionados con el sistema nervioso parasimpático.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El sulfato de atropina actúa como un antagonista competitivo y reversible de los receptores muscarínicos. Al bloquear la acción de la acetilcolina en estos receptores, inhibe el sistema nervioso parasimpático, que es responsable de las actividades de "reposo y digestión". Esto conduce a efectos como el aumento de la frecuencia cardíaca, la reducción de la salivación y la dilatación de las pupilas .

Compuestos Similares:

Escopolamina: Otro alcaloide de tropano con propiedades anticolinérgicas similares.

Hiosciamina: El isómero activo de la atropina, también utilizado por sus efectos anticolinérgicos.

Tropicamida: Un antagonista colinérgico de acción más corta utilizado para la dilatación pupilar

Singularidad: El sulfato de atropina es único debido a su amplia gama de aplicaciones y su inclusión en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud. Su capacidad para tratar afecciones potencialmente mortales como la intoxicación por organofosforados y su uso en diversos procedimientos médicos destacan su importancia .

Safety and Hazards

Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .

Análisis Bioquímico

Biochemical Properties

Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes hyoscyamine sulphate an important player in various biochemical reactions.

Cellular Effects

Hyoscyamine sulphate has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .

Molecular Mechanism

Hyoscyamine sulphate is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .

Temporal Effects in Laboratory Settings

Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Dosage Effects in Animal Models

In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with hyoscyamine sulphate resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .

Metabolic Pathways

Hyoscyamine sulphate is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de atropina se puede sintetizar mediante un proceso de flujo continuo que implica la reacción de tropina con cloruro de fenilacetilo. Este proceso incluye un control cuidadoso del pH y extracciones líquido-líquido secuenciales para lograr una alta pureza . Otro método implica la reacción de ácido fenilacético alfa-formilo tropeína con borohidruro de potasio en presencia de alcohol y cloroformo, seguido de pasos de cristalización y purificación .

Métodos de producción industrial: La producción industrial de sulfato de atropina a menudo implica la extracción del compuesto de plantas como Atropa belladonna, Datura stramonium y Duboisia myoporoides. El compuesto extraído se somete entonces a diversos procesos de purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de atropina sufre varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Hidrólisis: La atropina se puede hidrolizar en condiciones alcalinas para producir tropina y ácido trópico.

Oxidación: Los agentes oxidantes pueden convertir la atropina en varios productos de oxidación.

Sustitución: La atropina puede sufrir reacciones de sustitución en las que el grupo éster es reemplazado por otros grupos funcionales.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen tropina, ácido trópico y varios productos de oxidación .

Comparación Con Compuestos Similares

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: The active isomer of atropine, also used for its anticholinergic effects.

Tropicamide: A shorter-acting cholinergic antagonist used for pupil dilation

Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .

Propiedades

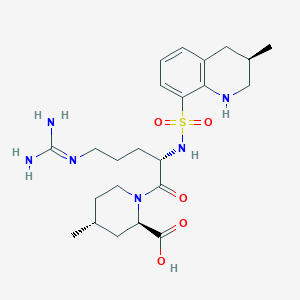

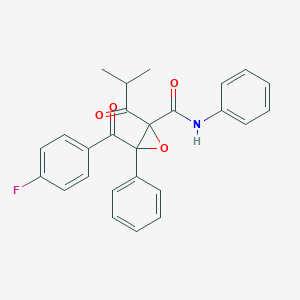

| { "Design of the Synthesis Pathway": "The synthesis pathway of Hyoscyamine sulphate involves the extraction of hyoscyamine from plant sources followed by its conversion to hyoscyamine hydrobromide and then to hyoscyamine sulphate.", "Starting Materials": [ "Plant source containing hyoscyamine", "Hydrobromic acid", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Extraction of hyoscyamine from plant source", "Conversion of hyoscyamine to hyoscyamine hydrobromide by reaction with hydrobromic acid", "Formation of hyoscyamine sulfate by reaction of hyoscyamine hydrobromide with sodium hydroxide and sulfuric acid", "Purification of hyoscyamine sulfate by recrystallization" ] } | |

| Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. | |

Número CAS |

620-61-1 |

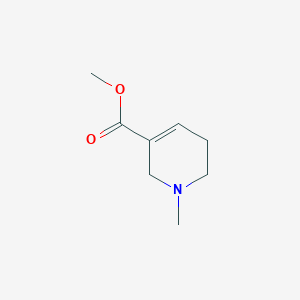

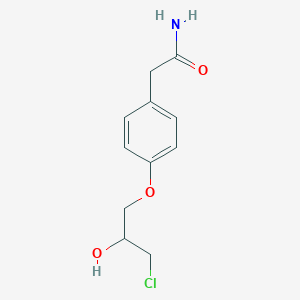

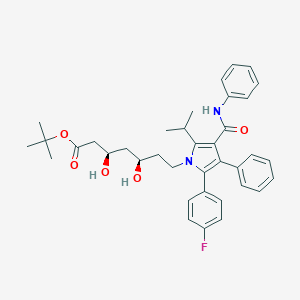

Fórmula molecular |

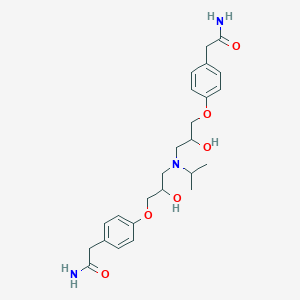

C34H48N2O10S |

Peso molecular |

676.8 g/mol |

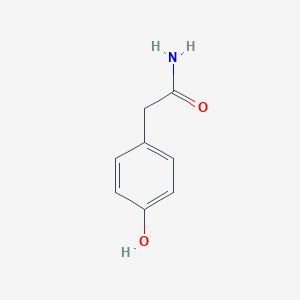

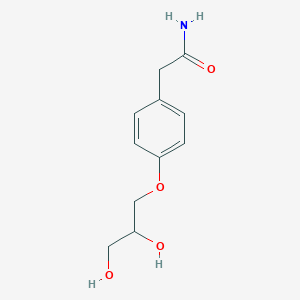

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |

Clave InChI |

HOBWAPHTEJGALG-YMCAWCDYSA-N |

SMILES isomérico |

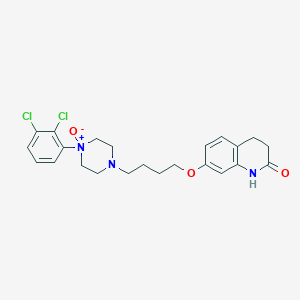

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

| 620-61-1 | |

Pictogramas |

Acute Toxic |

Sinónimos |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?

A1: Hyoscyamine Sulphate is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []

Q2: Has Hyoscyamine Sulphate demonstrated efficacy in treating specific medical conditions?

A2: Research suggests that Hyoscyamine Sulphate can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that Hyoscyamine Sulphate successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []

Q3: Are there any known challenges related to the stability of Hyoscyamine Sulphate?

A3: Stability studies are crucial for pharmaceutical compounds like Hyoscyamine Sulphate. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of Hyoscyamine Sulphate formulations is essential for maintaining its efficacy and safety over time.

Q4: How does the stereochemistry of Hyoscyamine Sulphate affect its properties?

A4: Hyoscyamine Sulphate is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []

Q5: Does Hyoscyamine Sulphate pose any risks during endoscopic procedures?

A5: While not directly addressed in the provided research, Hyoscyamine Sulphate's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for Hyoscyamine Sulphate to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.